Eniclobrate hydrochloride

CAS No.: 57081-66-0

Cat. No.: VC1753537

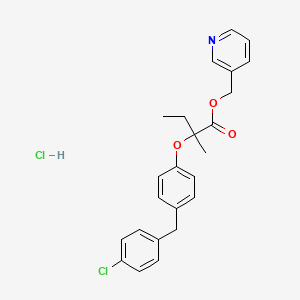

Molecular Formula: C24H25Cl2NO3

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57081-66-0 |

|---|---|

| Molecular Formula | C24H25Cl2NO3 |

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C24H24ClNO3.ClH/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18;/h4-14,16H,3,15,17H2,1-2H3;1H |

| Standard InChI Key | VBVISAJRRRZAKV-UHFFFAOYSA-N |

| SMILES | CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.Cl |

| Canonical SMILES | CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl.Cl |

Introduction

Chemical Structure and Properties

Eniclobrate hydrochloride, also known by its research designation Sgd 33374, is characterized by a specific molecular configuration that contributes to its pharmacological activity. The compound's chemical composition has been well-documented through various analytical techniques, revealing its precise molecular parameters.

Molecular Information

Eniclobrate hydrochloride features a complex molecular structure represented by the chemical formula C₂₄H₂₅Cl₂NO₃, with a molecular weight of 446.37 g/mol . This structure includes a diphenylmethane scaffold that serves as the basis for its biological activity. The compound's official IUPAC nomenclature is pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;hydrochloride, which precisely describes its structural arrangement. The compound's unique identification is further established through its CAS number 57081-66-0.

The chemical characteristics of eniclobrate hydrochloride can be represented through various notation systems. Its structural representation in SMILES format is Cl.CCC(C)(OC1=CC=C(CC2=CC=C(Cl)C=C2)C=C1)C(=O)OCC3=CC=CN=C3, while its InChI representation is InChI=1S/C24H24ClNO3.ClH/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18;/h4-14,16H,3,15,17H2,1-2H3;1H . The InChIKey identifier for the compound is VBVISAJRRRZAKV-UHFFFAOYSA-N.

Structural Characteristics

The molecular architecture of eniclobrate hydrochloride features several distinctive elements that contribute to its pharmacological profile. The compound contains a central diphenylmethane structure with a chlorophenyl substituent, which plays a crucial role in its lipid-modulating capabilities. The stereochemistry of eniclobrate hydrochloride is characterized as racemic, with one defined stereocenter .

The compound's predicted collision cross-section values provide insights into its three-dimensional configuration and potential interaction with biological targets. These values vary depending on the specific adduct formation, as presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 410.15175 | 200.3 |

| [M+Na]+ | 432.13369 | 216.4 |

| [M+NH4]+ | 427.17829 | 207.5 |

| [M+K]+ | 448.10763 | 207.0 |

| [M-H]- | 408.13719 | 205.7 |

| [M+Na-2H]- | 430.11914 | 210.7 |

| [M]+ | 409.14392 | 204.7 |

| [M]- | 409.14502 | 204.7 |

Table 1: Predicted collision cross-section values for various eniclobrate hydrochloride adducts

Pharmacological Actions

Eniclobrate hydrochloride demonstrates significant pharmacological effects primarily focused on lipid metabolism regulation. These effects have been documented through numerous experimental studies, providing substantial evidence for its therapeutic potential.

Lipid-Lowering Effects

Clinical investigations have further elucidated eniclobrate's lipid-modifying capabilities. In trials focusing on hyperlipidemia treatment, the compound effectively reduced low-density lipoprotein cholesterol (LDL-C) levels specifically in type IIa hyperlipidemia patients . A particularly notable finding was the remarkable increase in high-density lipoprotein cholesterol (HDL-C) levels observed in both type IIa and type IIb hyperlipidemia patients , indicating a potentially beneficial effect on cardiovascular risk profiles.

Mechanism of Action

The molecular mechanism underpinning eniclobrate hydrochloride's lipid-modulating effects appears to involve the activation of peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a crucial role in regulating genes involved in lipid metabolism. Upon activation by eniclobrate, PPARα triggers increased expression of genes that facilitate lipid metabolism, resulting in several downstream effects:

-

Reduction in LDL cholesterol concentrations

-

Decrease in circulating triglyceride levels

-

Enhancement of HDL cholesterol levels

This mechanism aligns eniclobrate with other PPAR activators, though with potentially distinctive patterns of receptor interaction and downstream effects that may contribute to its specific pharmacological profile.

Research Studies and Clinical Applications

Eniclobrate hydrochloride has been the subject of various research investigations exploring its potential therapeutic applications, particularly in the management of lipid disorders.

Animal Studies

Preclinical research has provided substantial insights into eniclobrate's effects on lipid metabolism in animal models. A notable study published in 1983 titled "Influence of beclobrate and eniclobrate on cholesterol metabolism in rats" investigated the compound's impact on cholesterol homeostasis . This research demonstrated eniclobrate's capacity to modify cholesterol metabolism through multiple pathways, affecting both synthesis and clearance mechanisms.

Animal studies have also established eniclobrate as a valuable model compound for investigating lipid-lowering mechanisms more broadly. These investigations have contributed significantly to understanding the relationship between diphenylmethane derivative structures and their biological effects on lipid profiles.

| Treatment | LDL-C Reduction (%) | HDL-C Increase (%) |

|---|---|---|

| Alirocumab 75 mg Q2W | 54 | 26 |

| Alirocumab 150 mg Q2W | 60 | 32 |

| Evolocumab 420 mg QM | 72 | 48 |

| Alirocumab 300 mg QM | 52 | 28 |

Table 2: Comparative lipid profile effects of modern PCSK9 inhibitors

While the above data reflects more recent therapeutic options rather than eniclobrate directly, it provides valuable context for understanding the relative efficacy standards in lipid management.

Chemical Reactions and Interactions

Eniclobrate hydrochloride can participate in various chemical reactions that are relevant to its metabolism, stability, and potential derivative development.

Oxidation Reactions

Due to its molecular structure, eniclobrate can undergo oxidation reactions that typically form corresponding carboxylic acid derivatives. These reactions are commonly facilitated by oxidizing agents such as potassium permanganate and chromium trioxide under appropriate conditions. The oxidation pattern primarily involves modification of specific functional groups while preserving the core diphenylmethane scaffold.

Reduction Reactions

Reduction processes can convert eniclobrate into alcohol derivatives through the action of reducing agents including lithium aluminum hydride and sodium borohydride. These transformations often target the ester functionality present in the molecule, resulting in compounds with modified pharmacological properties that may be of interest in drug development research.

Substitution Reactions

The presence of a chlorine atom in eniclobrate hydrochloride's structure enables participation in nucleophilic aromatic substitution reactions. These transformations typically employ reagents such as sodium hydroxide and potassium tert-butoxide under basic conditions, resulting in structurally modified compounds that may retain or modify the original lipid-lowering properties.

Future Research Directions

Based on the existing research profile of eniclobrate hydrochloride, several promising avenues for future investigation emerge. The compound's distinctive effect on HDL-C levels warrants deeper mechanistic exploration, particularly given the current challenges in developing therapies that effectively raise HDL-C with corresponding clinical benefits. Additionally, structural modification studies could leverage the established chemical reaction pathways to develop derivatives with enhanced therapeutic profiles and reduced hepatic triglyceride effects.

Modern analytical techniques could potentially revitalize interest in historical compounds like eniclobrate, enabling more precise characterization of receptor interactions and providing insights into potential repurposing opportunities. Comparative studies with contemporary lipid-modulating agents might reveal unique combination strategies that exploit complementary mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume